molecular formula C6H4IN3 B596966 3-Iodoimidazo[1,2-a]pyrazine CAS No. 1233689-64-9

3-Iodoimidazo[1,2-a]pyrazine

Cat. No.: B596966
CAS No.: 1233689-64-9
M. Wt: 245.023
InChI Key: GOLVGKVJNAYIAP-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyrazine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure with an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors followed by iodination. One common method involves the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. For instance, the cyclization can be promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, resulting in the formation of the imidazo[1,2-a]pyrazine core .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Iodine (I2) and TBHP: Used for the initial cyclization and iodination steps.

    Transition Metal Catalysts: Employed in various functionalization reactions to enhance reactivity and selectivity.

    Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.

Major Products Formed:

Scientific Research Applications

3-Iodoimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

    3-Bromoimidazo[1,2-a]pyrazine: Similar in structure but with a bromine atom instead of iodine.

    3-Chloroimidazo[1,2-a]pyrazine: Contains a chlorine atom at the 3-position.

    3-Fluoroimidazo[1,2-a]pyrazine: Features a fluorine atom at the 3-position.

Uniqueness: 3-Iodoimidazo[1,2-a]pyrazine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLVGKVJNAYIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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